(Oxiran-2-yl)methyl diphenyl phosphite
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Overview
Description
(Oxiran-2-yl)methyl diphenyl phosphite is an organophosphorus compound that contains an oxirane (epoxide) ring and a diphenyl phosphite group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl diphenyl phosphite typically involves the reaction of diphenyl phosphite with an epoxide-containing compound. One common method is the reaction of diphenyl phosphite with glycidol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl diphenyl phosphite can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing compounds.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide ring can yield diols, while nucleophilic substitution can produce a range of substituted phosphite derivatives .
Scientific Research Applications
(Oxiran-2-yl)methyl diphenyl phosphite has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phosphorus-containing substrates.
Industry: Used in the production of specialty chemicals and materials, including flame retardants and plasticizers
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl diphenyl phosphite involves the interaction of the epoxide ring and the diphenyl phosphite group with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Oxiran-2-yl)methyl diphenyl phosphite include other organophosphorus compounds with epoxide rings, such as:
- (Oxiran-2-yl)methyl phenyl phosphite
- (Oxiran-2-yl)methyl methyl phosphite
- (Oxiran-2-yl)methyl ethyl phosphite
Uniqueness
What sets this compound apart from these similar compounds is the presence of two phenyl groups attached to the phosphorus atom. This structural feature can influence the compound’s reactivity and its interactions with other molecules, making it particularly useful in certain applications .
Properties
CAS No. |
80158-80-1 |
---|---|
Molecular Formula |
C15H15O4P |
Molecular Weight |
290.25 g/mol |
IUPAC Name |
oxiran-2-ylmethyl diphenyl phosphite |
InChI |
InChI=1S/C15H15O4P/c1-3-7-13(8-4-1)18-20(17-12-15-11-16-15)19-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
KTOSWGUJNDZSDE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COP(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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